Cy5-YNE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

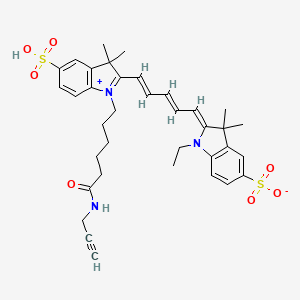

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCASIAEYVOHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Cy5-YNE: A Technical Guide for Advanced Bio-conjugation

For Immediate Release

This technical guide provides a comprehensive overview of the structure, properties, and applications of Cy5-YNE, a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. The document details its chemical architecture, physicochemical characteristics, and a detailed protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Chemical Structure and Physicochemical Properties

This compound, systematically named 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide chloride, is a member of the cyanine dye family. Its structure is characterized by three key components: a cyanine 5 (Cy5) core, a linker arm, and a terminal alkyne group.

The Cy5 core is a polymethine dye that imparts the molecule with its characteristic far-red fluorescence. This core consists of two indole rings linked by a pentamethine chain. The extensive delocalized π-electron system of the Cy5 core is responsible for its strong absorption and emission in the red to far-red region of the electromagnetic spectrum, minimizing autofluorescence from biological samples.

A linker arm , typically a hexanamide chain, connects the Cy5 core to the reactive alkyne group. This spacer is designed to minimize steric hindrance between the bulky dye and the biomolecule to which it is being conjugated, ensuring efficient reaction kinetics.

The terminal alkyne group (-C≡CH) is the reactive handle of this compound. This functional group enables the covalent attachment of the dye to azide-modified biomolecules through the highly efficient and specific "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₂ClN₃O | [1] |

| Molecular Weight | 556.18 g/mol | [1] |

| Excitation Maximum (λex) | ~646 nm | [2] |

| Emission Maximum (λem) | ~662 nm | [2] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| Solubility | Good in DMF, DMSO; Poorly soluble in water | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocol: Labeling of Azide-Modified Proteins with this compound via CuAAC

This protocol provides a detailed methodology for the covalent labeling of a protein containing an azide functional group with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is adapted from established protocols for protein bioconjugation.

Materials

-

Azide-modified protein

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Copper(II) Sulfate Stock Solution (20 mM): Dissolve CuSO₄ in deionized water.

-

THPTA Stock Solution (100 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be used immediately.

Labeling Procedure

-

In a microcentrifuge tube, combine the azide-modified protein (typically at a final concentration of 1-10 mg/mL) in an amine-free buffer.

-

Add the THPTA stock solution to the protein solution to a final concentration of 1 mM.

-

Add the Copper(II) Sulfate stock solution to a final concentration of 200 µM.

-

Add the this compound stock solution. The molar excess of this compound over the protein can range from 2 to 10-fold, depending on the desired degree of labeling.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

Purification of the Labeled Protein

-

Remove the unreacted this compound and other small molecules by size-exclusion chromatography using a pre-equilibrated column (e.g., Sephadex G-25) with the desired storage buffer.

-

Alternatively, purify the labeled protein by dialysis against the desired buffer.

-

Collect the fractions containing the labeled protein, which can be identified by its characteristic blue color and by measuring its absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

Visualizing Experimental Workflows with this compound

The following diagrams illustrate common experimental workflows and logical relationships involving this compound.

References

Cy5-YNE: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the spectral properties, experimental applications, and protocols for the far-red fluorescent probe, Cy5-YNE.

Introduction

This compound, or Sulfo-Cyanine5-alkyne, is a fluorescent dye that has become an invaluable tool in biological research and drug development. Belonging to the cyanine dye family, it exhibits bright and stable fluorescence in the far-red region of the electromagnetic spectrum. This characteristic is particularly advantageous as it minimizes autofluorescence from cells and tissues, leading to a high signal-to-noise ratio in imaging applications.

The key feature of this compound is the terminal alkyne group, which allows it to readily participate in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reactions. This bioorthogonal reaction enables the precise and efficient labeling of biomolecules, such as proteins and nucleic acids, that have been modified to contain an azide group. Its versatility and robust performance make it suitable for a wide range of applications, including fluorescence microscopy, super-resolution microscopy, and in-gel fluorescence detection.

Core Properties and Spectral Data

This compound is characterized by its distinct excitation and emission spectra in the far-red range, making it compatible with common laser lines such as the 633 nm or 647 nm lasers. Its spectral properties are nearly identical to other Cyanine5-based dyes like Alexa Fluor® 647 and CF® 647 Dye. The fluorescence of this compound is also notably stable across a broad pH range, from 4 to 10.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 650 nm | [1][2] |

| Emission Maximum (λem) | ~662 - 680 nm | [1][2] |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.2 | |

| Molecular Weight | ~556.2 g/mol | |

| Solubility | DMSO, DMF, DCM |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via click chemistry. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Protein Labeling in Live Cells via Click Chemistry

This protocol outlines the steps for labeling a specific protein of interest (POI) on the surface of living mammalian cells. This method involves the genetic incorporation of a noncanonical amino acid (ncAA) containing an azide group into the POI, followed by the click reaction with this compound.

Materials:

-

Mammalian cells

-

Plasmid encoding the POI with an amber stop codon (TAG) at the desired labeling site

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair

-

Azide-containing ncAA

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Transfection:

-

Culture mammalian cells to the desired confluency.

-

Co-transfect the cells with the plasmid encoding the POI and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

-

-

Incorporation of Azide-ncAA:

-

Following transfection, supplement the cell culture medium with the azide-containing ncAA.

-

Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the ncAA.

-

-

Labeling with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the medium containing the ncAA from the cells and wash gently with PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells several times with PBS to remove excess dye.

-

The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for Cy5.

-

Oligonucleotide Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye, which is the reverse of the typical this compound reaction but follows the same principles. For labeling with this compound, an azide-modified oligonucleotide would be used.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

DMSO

-

Nuclease-free water

-

Purification supplies (e.g., HPLC or ethanol precipitation)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of azide-modified oligonucleotide in nuclease-free water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-modified oligonucleotide, this compound, and THPTA/TBTA.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification of Labeled Oligonucleotide:

-

The labeled oligonucleotide can be purified from the reaction mixture using HPLC or by ethanol precipitation to remove the catalyst and excess dye.

-

-

Quantification and Storage:

-

Determine the concentration and labeling efficiency of the purified Cy5-labeled oligonucleotide using UV-Vis spectrophotometry.

-

Store the labeled oligonucleotide at -20°C, protected from light.

-

Application in Super-Resolution Microscopy

This compound is well-suited for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM). STORM achieves sub-diffraction limit resolution by temporally separating the fluorescence of individual molecules. In a typical STORM workflow, Cy5 is paired with an "activator" dye (like Cy3). A red laser excites Cy5, leading to fluorescence and its eventual switching to a dark state. A second laser at a different wavelength is used to reactivate the Cy5, allowing for the sequential imaging of individual molecules. The precise localization of each molecule is then used to reconstruct a super-resolution image. The ability to specifically label proteins with this compound via click chemistry provides a powerful method for high-resolution imaging of cellular structures.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for labeling proteins in live cells with this compound.

Caption: Workflow for labeling oligonucleotides with this compound.

Caption: Workflow for STORM super-resolution microscopy using Cy5.

References

An In-depth Technical Guide to Sulfo-Cyanine5-Alkyne for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cyanine5-alkyne, a key reagent for bioconjugation via click chemistry. It details the dye's properties, experimental protocols for its use, and its applications in modern biological research.

Sulfo-Cyanine5 (Sulfo-Cy5) alkyne is a water-soluble, far-red fluorescent dye functionalized with a terminal alkyne group.[1][2] This alkyne moiety allows the dye to be covalently attached to molecules containing an azide group through a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][4] The sulfonated nature of the cyanine dye ensures high hydrophilicity and aqueous solubility, which is crucial for biological applications, minimizing non-specific binding and aggregation of labeled proteins or nanoparticles.

Possessing a high molar extinction coefficient and good quantum yield, Sulfo-Cy5 is a bright and photostable fluorophore. Its fluorescence is pH-insensitive over a wide range (pH 4 to 10), making it a reliable probe in various biological buffers and conditions. The dye is optimally excited by 633 nm or 647 nm laser lines, and its spectral properties are nearly identical to other popular dyes like Alexa Fluor® 647.

Core Properties and Quantitative Data

The photophysical and chemical properties of Sulfo-Cyanine5-alkyne are summarized below, providing a basis for experimental design and instrument setup.

| Property | Value | Source(s) |

| Excitation Maximum (λmax, abs) | ~648-650 nm | |

| Emission Maximum (λmax, em) | ~671-680 nm | |

| Molar Extinction Coefficient (ε) | 250,000 - 271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| Molecular Weight | ~701.8 g/mol (sodium salt) to 788.0 g/mol | |

| Recommended Laser Lines | 633 nm, 635 nm, 647 nm | |

| Solubility | Water, DMSO, DMF | |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647 Dye, DyLight® 649 |

Principles of Labeling: The Click Chemistry Reaction

Sulfo-Cy5-alkyne is primarily used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable, covalent triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule. The reaction is highly specific and bioorthogonal, meaning the reactive groups (alkyne and azide) do not interfere with native biological functionalities. The process is known for its high yields, rapid kinetics, and compatibility with aqueous environments, proceeding readily at room temperature.

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. A stabilizing ligand, such as TBTA or THPTA, is often included to protect the Cu(I) ion from oxidation and improve reaction efficiency in aqueous buffers.

Experimental Protocols

Below is a generalized protocol for labeling an azide-modified protein with Sulfo-Cy5-alkyne. Molar ratios and concentrations should be optimized for specific applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Sulfo-Cy5-alkyne, dissolved in water or DMSO

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared )

-

Purification column (e.g., size-exclusion chromatography) to remove excess dye

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, add the azide-modified protein.

-

Add Sulfo-Cy5-Alkyne: Add the Sulfo-Cy5-alkyne solution to the protein. A molar excess of dye (e.g., 5-10 equivalents relative to the protein) is typically used.

-

Prepare the Catalyst Complex: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Allow this to stand for 5 minutes to form the complex.

-

Initiate the Reaction:

-

Add the pre-formed Cu(I)/ligand complex to the protein-dye mixture.

-

Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the labeled protein from unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography or dialysis.

References

Cy5-YNE in Molecular Biology: A Technical Guide to Bioorthogonal Labeling and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Cy5-YNE, a powerful fluorescent probe, in molecular biology. This compound, a cyanine dye functionalized with a terminal alkyne group, is a key reagent in click chemistry, enabling the precise and efficient labeling of biomolecules. Its far-red fluorescence minimizes background autofluorescence from biological samples, making it an ideal tool for a range of sensitive detection and imaging applications.

Core Principles of this compound Chemistry

This compound participates in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction forms a stable triazole linkage between the alkyne group on this compound and an azide group introduced into a target biomolecule. The high specificity and efficiency of this reaction allow for the selective labeling of proteins, nucleic acids, and glycans in complex biological mixtures.[1]

Physicochemical and Spectroscopic Properties

This compound and its spectrally similar counterparts are characterized by their excitation and emission maxima in the far-red region of the spectrum. This property is highly advantageous for biological imaging, as it reduces interference from the natural fluorescence of cellular components.[2][3]

| Property | Value | Spectrally Similar Dyes |

| Excitation Maximum (λex) | ~649-650 nm[4][5] | Alexa Fluor 647, CF® 647 Dye, DyLight™ 649 |

| Emission Maximum (λem) | ~662-680 nm | Alexa Fluor 647, CF® 647 Dye, DyLight™ 649 |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | - |

| Molecular Weight | ~693.87 g/mol (protonated) | - |

| Solubility | Water, DMSO, DMF | - |

Key Applications and Experimental Workflows

This compound is a versatile tool with broad applications in molecular biology, including proteomics, genomics, and cell imaging. Below are detailed experimental workflows for some of its key applications.

Metabolic Labeling and Detection of Glycoproteins ("Click-DIGE")

This technique allows for the specific analysis of post-translationally modified proteins, such as glycoproteins. Cells are first metabolically labeled with an azido-sugar, which is incorporated into newly synthesized glycans. The azide-modified glycoproteins are then tagged with this compound via a click reaction for visualization and analysis by 2D Difference Gel Electrophoresis (DIGE).

Experimental Protocol: Metabolic Glycoprotein Labeling and "Click-DIGE"

-

Metabolic Labeling: Culture cells in media supplemented with 50 µM of an azido-sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz) for 48 hours to allow for incorporation into glycoproteins.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

-

Click Reaction:

-

To the cell lysate, add the following components for the click reaction: this compound, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate to generate Cu(I) in situ.

-

Incubate the reaction mixture to allow for the covalent attachment of this compound to the azide-modified glycoproteins.

-

-

2D-DIGE:

-

Prepare the labeled protein samples for two-dimensional gel electrophoresis.

-

Perform isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension) to separate the proteins.

-

-

In-Gel Fluorescence Imaging:

-

Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy5 (e.g., 633 nm excitation and 670 nm emission).

-

Labeling of Alkyne-Modified Oligonucleotides

This compound can be used to label oligonucleotides that have been synthesized with a terminal alkyne modification. This is a common method for preparing fluorescent probes for applications such as fluorescence in situ hybridization (FISH) and FRET-based assays.

Experimental Protocol: Click Chemistry Labeling of Alkyne-Modified Oligonucleotides

Note: This protocol describes the reaction of an alkyne-modified oligonucleotide with an azide-functionalized Cy5 dye. The reverse reaction with this compound and an azide-modified oligonucleotide follows the same principles.

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight vial. Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M, followed by DMSO.

-

Reagent Addition: Add the Cy5-azide stock solution (typically 10 mM in DMSO) to the oligonucleotide solution.

-

Catalyst Preparation and Addition:

-

Prepare a fresh 5 mM solution of ascorbic acid in water.

-

Prepare a 10 mM stock solution of the Copper(II)-TBTA complex in 55% DMSO.

-

Add the ascorbic acid solution to the reaction mixture, vortex briefly, and degas with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the Copper(II)-TBTA stock solution to the mixture.

-

-

Incubation: Flush the vial with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature overnight.

-

Purification: Precipitate the labeled oligonucleotide using a 4-fold excess volume of 3% lithium perchlorate in acetone. Centrifuge to pellet the labeled oligonucleotide, wash the pellet with acetone, and dry. The purified conjugate can be further analyzed by PAGE or RP-HPLC.

Site-Specific Protein Labeling via Engineered Ligase

For precise labeling at a specific site on a protein, an engineered enzyme system can be employed. This method involves the enzymatic attachment of a picolyl azide to a recognition peptide genetically fused to the protein of interest. The azide-tagged protein is then specifically labeled with this compound through a chelation-assisted click reaction.

References

The Alkyne Group on Cy5-YNE: A Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the terminal alkyne group on the Cy5-YNE fluorescent dye, a powerful tool for the targeted labeling of biomolecules. We delve into the core principles of its reactivity, provide detailed experimental protocols for its application in click chemistry, and present quantitative data to inform experimental design.

Introduction to this compound and its Alkyne Functionality

This compound, also known as Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent probe functionalized with a terminal alkyne group.[1] This alkyne moiety is the key to its utility in bioorthogonal chemistry, a class of reactions that occur within living systems without interfering with native biochemical processes. The terminal alkyne of this compound serves as a versatile handle for covalent modification of biomolecules that have been engineered to contain a complementary azide group.

The primary application of this compound's alkyne group is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction is prized for its high efficiency, specificity, and biocompatibility under mild aqueous conditions.[2][3]

Physicochemical and Fluorescent Properties of Cy5

A thorough understanding of the quantitative properties of the Cy5 fluorophore is critical for successful experimental design and data interpretation.

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~650 nm | [4] |

| Emission Maximum (Em) | ~665-680 nm | |

| Molecular Weight | ~913.20 g/mol | |

| Quantum Yield (Φ) | ~0.20 - 0.27 | |

| Photostability | Moderate |

The Alkyne in Action: Click Chemistry Reactions

The terminal alkyne of this compound is primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While strain-promoted azide-alkyne cycloaddition (SPAAC) is another prominent click chemistry reaction, it typically requires a strained cyclooctyne for rapid, catalyst-free ligation and is therefore not the standard application for the terminal alkyne of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule, catalyzed by a copper(I) source. This reaction is characterized by its rapid kinetics and high yields.

Advantages of CuAAC:

-

High Reaction Rate: The copper catalyst accelerates the reaction by a factor of up to 107 compared to the uncatalyzed reaction.

-

Specificity: The reaction is highly specific between the alkyne and azide groups, with minimal side reactions.

-

Versatility: Tolerant of a wide range of functional groups and can be performed in aqueous buffers over a broad pH range (typically 4-11).

Limitations of CuAAC:

-

Copper Cytotoxicity: The copper catalyst can be toxic to living cells, which can be a concern for in vivo applications. However, the use of copper-chelating ligands can mitigate this toxicity.

A Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the release of ring strain from a cyclooctyne derivative to drive the reaction with an azide. While terminal alkynes like that on this compound are not the preferred partners for SPAAC due to significantly slower reaction kinetics, it is important to understand the distinction. For copper-free labeling, a Cy5 molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), would be the appropriate reagent.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC. Optimization may be required for specific applications.

General Protocol for CuAAC Labeling of Proteins in Solution

This protocol outlines the steps for labeling a protein that has been metabolically or enzymatically modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Copper(I)-stabilizing ligand stock solution (e.g., THPTA, 50 mM in water)

-

Reducing agent stock solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein with the appropriate volume of buffer.

-

Add the this compound stock solution to the protein solution. The final concentration of this compound should be in molar excess (e.g., 2-10 fold) to the azide-modified protein.

-

Prepare the catalyst solution by premixing the CuSO₄ and ligand solutions.

-

Add the catalyst solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography or dialysis.

Visualizing the Chemistry and Workflow

To better understand the molecular interactions and experimental processes, the following diagrams are provided.

Caption: Chemical structure of this compound highlighting the core fluorophore, linker, and reactive alkyne group.

References

An In-depth Technical Guide to Cy5-YNE for Labeling Peptides and Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-YNE, a fluorescent probe widely utilized for the specific labeling of peptides and proteins. It details the underlying chemistry, experimental protocols, and data analysis techniques, offering a valuable resource for researchers in proteomics, drug discovery, and molecular biology.

Introduction to this compound and Click Chemistry

This compound, also known as Sulfo-Cyanine5-alkyne, is a fluorescent dye featuring a terminal alkyne group.[1][2][3] This functional group is key to its utility, enabling it to participate in a highly efficient and specific type of reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4] This reaction forms a stable triazole linkage between the this compound alkyne and an azide-modified molecule, such as a peptide or protein.

The cyanine dye component, Cy5, is a bright and photostable fluorophore that emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced background autofluorescence from cells and tissues. Its fluorescence is also relatively insensitive to pH changes over a broad range, making it suitable for a variety of experimental conditions.

Core Principles of this compound Labeling

The labeling strategy relies on the introduction of an azide group into the target peptide or protein. This can be achieved through various methods, including the incorporation of azide-bearing unnatural amino acids during peptide synthesis or protein expression, or through enzymatic or chemical modification of existing amino acid residues. Once the azide functionality is in place, the CuAAC reaction is used to covalently attach the this compound probe.

The CuAAC reaction is highly specific, meaning the alkyne and azide groups react exclusively with each other, even in complex biological mixtures, without cross-reacting with other functional groups present in proteins. The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. To enhance reaction efficiency and protect the target biomolecules from potential damage by reactive oxygen species that can be generated during the reaction, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.

Quantitative Data and Analysis

A critical aspect of protein labeling is determining the extent of dye incorporation, often expressed as the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial for maximizing the fluorescent signal without causing self-quenching (a phenomenon where high dye density leads to reduced fluorescence) or altering the protein's function. For many applications, a DOL of 2-4 is considered optimal.

The DOL can be calculated using spectrophotometric measurements of the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 650 nm for Cy5).

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₃N₃O₇S₂ | |

| Molecular Weight | 693.87 g/mol | |

| CAS Number | 1345823-20-2 | |

| Excitation Maximum (Ex) | ~650 nm | |

| Emission Maximum (Em) | ~670 nm | |

| Molar Extinction Coefficient (ε) at λmax | ~250,000 cm⁻¹M⁻¹ | |

| Recommended Storage | -20°C, protected from light | |

| Solubility | Soluble in DMSO, DMF |

Table 2: Representative Degree of Labeling (DOL) for Labeled Proteins

| Protein | Labeling Method | Typical DOL Range | Reference |

| Bovine Serum Albumin (BSA) | NHS-ester conjugation | 2 - 7 | |

| Monoclonal Antibody | NHS-ester conjugation | 3 - 8 | |

| Membrane Protein (Fluc-Bpe) | Cysteine-maleimide | 0.7 - 0.8 |

Note: The optimal DOL can vary depending on the specific protein, the number of available labeling sites, and the downstream application. The values presented are typical ranges and should be optimized for each specific experiment.

Calculation of Degree of Labeling (DOL)

The DOL can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max is the absorbance of the conjugate at the wavelength maximum of Cy5 (~650 nm).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Cy5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).

-

CF is the correction factor to account for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

Experimental Protocols

General Protocol for Labeling Azide-Modified Peptides and Proteins with this compound via CuAAC

This protocol provides a general guideline for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimal conditions may vary depending on the specific peptide or protein.

Materials:

-

Azide-modified peptide or protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF

-

Purification resin (e.g., spin columns, size-exclusion chromatography column)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-modified peptide or protein in an amine-free buffer.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified peptide or protein with this compound. A molar excess of the dye is typically used.

-

Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification of the Labeled Product:

-

Remove the unreacted this compound and other reaction components using a suitable purification method.

-

For smaller peptides, reverse-phase HPLC can be used.

-

For larger proteins, spin columns with an appropriate molecular weight cutoff or size-exclusion chromatography are effective.

-

-

Characterization:

-

Determine the concentration and DOL of the purified, labeled peptide or protein by measuring its absorbance at 280 nm and 650 nm.

-

Confirm the integrity of the labeled product by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.

-

Protocol for Purification of Labeled Protein using a Spin Column

Procedure:

-

Prepare the Spin Column:

-

Snap off the bottom closure of the spin column and place it in a collection tube.

-

Centrifuge at approximately 1,500 x g for 1 minute to remove the storage buffer.

-

Equilibrate the column by washing it three times with the desired elution buffer (e.g., PBS). After each wash, centrifuge at 1,500 x g for 1-2 minutes and discard the flow-through.

-

-

Load the Sample:

-

Place the equilibrated spin column into a new collection tube.

-

Carefully apply the labeling reaction mixture to the center of the resin bed.

-

-

Elute the Labeled Protein:

-

Centrifuge the column at 1,500 x g for 2 minutes.

-

The eluate contains the purified this compound labeled protein. The smaller, unreacted dye molecules are retained by the column resin.

-

Visualizations

Workflow for Labeling and Proteomic Analysis

The following diagram illustrates a typical workflow for labeling a protein with this compound and subsequent analysis.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Cy5-YNE in Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and experimental applications of Cy5-YNE, a fluorescent probe widely utilized in biological and pharmaceutical research. It details the core mechanism of action, provides structured experimental protocols, and presents quantitative data for practical implementation.

Core Principles of this compound

This compound is a fluorescent labeling reagent that combines the spectral properties of the Cyanine5 (Cy5) fluorophore with the chemical reactivity of an alkyne group (-YNE). Cy5 is a bright, far-red fluorescent dye known for its high extinction coefficient and fluorescence quantum yield, making it an excellent choice for applications requiring sensitive detection.[1][2] Its emission in the far-red spectrum minimizes interference from the natural autofluorescence of biological samples.[1]

The alkyne group enables this compound to participate in a highly specific and efficient type of bioorthogonal ligation known as "click chemistry".[3][4] Specifically, it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing an azide (-N3) group. This reaction forms a stable triazole linkage, covalently attaching the Cy5 fluorophore to the target molecule. The bio-orthogonal nature of this reaction ensures that it proceeds with high selectivity in complex biological environments without cross-reacting with other functional groups present in biomolecules.

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules, including proteins, peptides, and nucleic acids, for visualization and quantification in a variety of experimental contexts such as fluorescence microscopy, flow cytometry, and in-gel analysis.

Key Physicochemical and Spectral Properties

A summary of the key properties of this compound is presented in the table below. This information is crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~650 nm | |

| Emission Maximum (λem) | ~670 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Recommended Laser Line | 633 nm or 647 nm | |

| Reactive Group | Terminal Alkyne | |

| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Experimental Protocols

General Workflow for Protein Labeling with this compound

The following diagram illustrates a typical experimental workflow for labeling an azide-modified protein with this compound and subsequent analysis.

Detailed Protocol for Labeling Azide-Modified Proteins

This protocol is a general guideline for the copper-catalyzed click reaction between an azide-containing protein and this compound. Optimization may be required for specific proteins and experimental conditions.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris.

-

This compound, dissolved in anhydrous DMSO to a stock concentration of 10 mM.

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended to improve reaction efficiency and reduce protein damage).

-

Purification column (e.g., size-exclusion chromatography) or dialysis cassette.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) and this compound (a 5-10 fold molar excess over the protein).

-

Add Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO4 stock solution and the reducing agent (e.g., sodium ascorbate) at a 1:5 molar ratio. If using a ligand like THPTA, pre-mix it with the CuSO4 solution before adding the reducing agent.

-

Initiate the Reaction: Add the catalyst premix to the protein/Cy5-YNE mixture. The final concentration of copper is typically in the range of 50-200 µM.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted this compound and catalyst components by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 650 nm.

Quantitative Data and Analysis

The efficiency of the labeling reaction is typically assessed by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.

Calculation of Degree of Labeling (DOL)

The DOL can be calculated using the following formula, based on the absorbance of the purified conjugate at 280 nm (A280) and the absorbance maximum of Cy5 (A650).

Formula:

DOL = (A650 / εCy5) / ( (A280 - (A650 × CF)) / εprotein )

Where:

-

A650 is the absorbance of the conjugate at 650 nm.

-

A280 is the absorbance of the conjugate at 280 nm.

-

εCy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

CF is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05 for Cy5).

Representative Data

The following table presents hypothetical but realistic data from a this compound labeling experiment with two different proteins to illustrate the calculation of DOL.

| Parameter | Protein A (BSA) | Protein B (Lysozyme) |

| Protein Concentration (mg/mL) | 2.0 | 1.5 |

| Molar Mass (kDa) | 66.5 | 14.3 |

| εprotein (M⁻¹cm⁻¹) | 43,824 | 37,970 |

| Measured A280 | 1.32 | 0.98 |

| Measured A650 | 0.75 | 0.55 |

| Calculated DOL | 2.2 | 1.4 |

Visualizing the Mechanism and Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core chemical reaction enabling the utility of this compound is the copper-catalyzed azide-alkyne cycloaddition. The following diagram illustrates this process.

A Logic Diagram for Experimental Design

This diagram outlines the decision-making process for designing an experiment using this compound.

References

- 1. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 3. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]

- 4. abpbio.com [abpbio.com]

Technical Guide: Cy5-YNE for In-Depth Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-YNE, a cyanine-based fluorescent dye, for the labeling of oligonucleotides. It details the chemical properties, experimental protocols for conjugation, and applications in molecular biology and drug development.

Introduction to this compound

This compound is a fluorescent dye featuring a terminal alkyne group, enabling its covalent attachment to azide-modified oligonucleotides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This method offers high specificity and efficiency for labeling DNA and RNA strands. The resulting Cy5-labeled oligonucleotides are instrumental in a variety of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.

Physicochemical and Spectroscopic Properties

The core of this compound is the Cy5 fluorophore, a bright and photostable dye that emits in the far-red region of the spectrum. This spectral profile is advantageous for biological applications due to reduced autofluorescence from cellular components.

Table 1: Spectroscopic Properties of Cy5-Labeled Oligonucleotides

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λmax, ex) | ~646 - 650 nm | [1][2] |

| Maximum Emission Wavelength (λmax, em) | ~662 - 670 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | 0.20 - 0.58 | |

| Fluorescence Lifetime (τ) | ~1.3 - 2.43 ns |

Table 2: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₆H₄₃N₃O₇S₂ |

| Molecular Weight | 693.87 g/mol |

| Solubility | Soluble in DMSO and other organic solvents |

| Storage | Store at -20°C, protected from light |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for labeling an azide-modified oligonucleotide with this compound.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Nuclease-free water

-

DMSO

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

Procedure:

-

Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Catalyst Preparation: Prepare a fresh solution of the copper catalyst. For example, mix CuSO₄ and THPTA in a 1:2 molar ratio in nuclease-free water.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Azide-modified oligonucleotide (e.g., 10 µL of 1 mM stock)

-

Reaction buffer

-

This compound (e.g., 1.5 equivalents relative to the oligonucleotide)

-

Copper catalyst solution (final concentration of ~1 mM)

-

Freshly prepared sodium ascorbate solution (final concentration of ~5 mM)

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the labeled oligonucleotide to remove unreacted dye and catalyst. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.

Purification of this compound Labeled Oligonucleotides by RP-HPLC

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Elution Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a typical starting point.

Procedure:

-

Sample Preparation: Dilute the reaction mixture with Mobile Phase A.

-

Injection: Inject the sample onto the equilibrated C18 column.

-

Elution and Detection: Elute the sample using the specified gradient. Monitor the absorbance at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5). The doubly labeled product will have a distinct peak at both wavelengths.

-

Fraction Collection: Collect the fractions corresponding to the desired peak.

-

Desalting and Lyophilization: Desalt the collected fractions (e.g., using a desalting column) and lyophilize to obtain the purified Cy5-labeled oligonucleotide.

Characterization of Labeled Oligonucleotides

-

UV-Vis Spectroscopy: Confirm the presence of both the oligonucleotide and the Cy5 dye by measuring the absorbance spectrum. The ratio of the absorbance at 650 nm to 260 nm can be used to estimate the labeling efficiency.

-

Mass Spectrometry: Determine the exact mass of the labeled oligonucleotide to confirm successful conjugation.

Visualization of Experimental Workflow and a Signaling Pathway

Experimental Workflow for this compound Oligonucleotide Labeling

Application in Studying MALAT1 lncRNA Expression in Cancer

Cy5-labeled antisense oligonucleotides (ASOs) can be used to visualize the expression of the long non-coding RNA MALAT1, which is upregulated in various cancers and is associated with a poor prognosis. The following diagram illustrates the conceptual signaling pathway and the role of the Cy5-labeled ASO.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of oligonucleotides. The high efficiency and specificity of the click chemistry reaction, combined with the excellent photophysical properties of the Cy5 dye, make it an ideal choice for a wide range of applications in research and diagnostics. This guide provides the fundamental knowledge and protocols to successfully implement this compound labeling in your experimental workflows.

References

Cy5-YNE: A Technical Guide to Solubility, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of Cy5-YNE, a fluorescent probe widely utilized in biological research. Detailed experimental protocols for its application in labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," are also presented.

Core Properties of this compound

This compound, also known as Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent dye functionalized with an alkyne group.[1] This alkyne moiety allows for its covalent attachment to molecules containing an azide group through a highly efficient and specific click chemistry reaction.[1] Its strong fluorescence in the far-red spectrum makes it an ideal tool for a variety of applications, including the labeling of peptides, proteins, and oligonucleotides.[1]

Solubility and Storage Conditions

Proper dissolution and storage of this compound are critical to maintain its stability and performance. The following tables summarize the key quantitative data regarding its solubility and recommended storage conditions.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 43 mg/mL (61.97 mM) | Use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Dimethylformamide (DMF) | Good | Specific concentration data is limited, but it is commonly used as a solvent for stock solutions. |

| Dichloromethane | Good | |

| Water | Very poorly soluble (200 mg/L or 0.4 mM) | The sulfonated form (Sulfo-Cyanine5-alkyne) exhibits better water solubility. |

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Light Conditions | Notes |

| Solid | -20°C | Up to 24 months | Protect from light | |

| 4°C | Short-term | Protect from light | ||

| In Solvent (Stock Solution) | -80°C | Up to 6 months | Protect from light | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Protect from light |

Experimental Protocols

This compound is primarily used for labeling azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for the preparation of reagents and the labeling of proteins and oligonucleotides.

Preparation of Stock Solutions

-

This compound Stock Solution: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in fresh, anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound (MW: 693.87 g/mol ) in 144.1 µL of solvent. Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C or -80°C, protected from light.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh for optimal performance.

-

Copper Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in nuclease-free water. The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.

Protocol for Labeling Azide-Modified Proteins

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

-

Protein Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or other components that could interfere with the reaction.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Azide-modified protein solution

-

This compound stock solution (to a final concentration of 2-10 molar excess over the protein)

-

THPTA stock solution (to a final concentration of 5 times the copper concentration)

-

CuSO₄ stock solution (to a final concentration of 0.5-1 mM)

-

-

Initiation of Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM to initiate the click reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).

-

Purification: Remove the unreacted dye and other small molecules from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.

Protocol for Labeling Azide-Modified Oligonucleotides

This protocol provides a general procedure for labeling azide-containing DNA or RNA.

-

Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer) to a concentration of 100-500 µM.

-

Reaction Assembly: In a microcentrifuge tube, mix the following components:

-

Azide-modified oligonucleotide solution

-

This compound stock solution (to a final concentration of 1.5-5 molar excess over the oligonucleotide)

-

THPTA stock solution (to a final concentration of 5 times the copper concentration)

-

CuSO₄ stock solution (to a final concentration of 0.5-1 mM)

-

-

Reaction Start: Add the fresh sodium ascorbate stock solution to a final concentration of 5-10 mM.

-

Incubation: Vortex the mixture and incubate at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the labeled oligonucleotide from the reaction mixture using methods such as ethanol precipitation, HPLC, or gel electrophoresis.

Visualized Workflows

The following diagrams illustrate the key processes involved in the application of this compound.

References

Cy5-YNE for Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-YNE is a fluorescent probe belonging to the cyanine dye family, specifically a derivative of Cy5 modified with a terminal alkyne group (-YNE). This modification allows for its covalent attachment to a wide range of biomolecules containing an azide group via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Its bright fluorescence in the far-red region of the spectrum makes it an invaluable tool for fluorescence microscopy, cellular imaging, and various bioanalytical assays, particularly in the context of drug discovery and development.[3][4]

The far-red emission of this compound is advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in fluorescence microscopy, and its applications in drug development.

Core Properties of this compound

The utility of this compound as a fluorescent probe is defined by its key photophysical and chemical characteristics. These properties are summarized below.

| Property | Value | References |

| Excitation Maximum (λex) | ~650 nm | |

| Emission Maximum (λem) | ~670-680 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5) | |

| Fluorescence Quantum Yield (Φ) | ~0.27 (for Cy5) | |

| Reactive Group | Terminal Alkyne | |

| Reactivity | Azide-containing molecules via CuAAC | |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Experimental Protocols

Protein Labeling with this compound via Click Chemistry

This protocol outlines the general steps for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

This compound dissolved in anhydrous DMSO

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Desalting column for purification

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is in a buffer that does not contain primary amines (e.g., Tris) or other components that might interfere with the click reaction. The recommended protein concentration is typically in the range of 1-10 mg/mL.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of this compound.

-

Add THPTA to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.2 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 3 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein) and 650 nm (for Cy5). The DOL can be calculated using the following formula: DOL = (A₆₅₀ / ε_Cy5) / ((A₂₈₀ - (A₆₅₀ × CF₂₈₀)) / ε_protein) where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF₂₈₀ is the correction factor for the absorbance of Cy5 at 280 nm.

-

The labeling efficiency can also be assessed by techniques such as HPLC or SDS-PAGE followed by in-gel fluorescence scanning.

-

Fluorescence Microscopy of Labeled Cytoskeleton

This protocol provides a general workflow for imaging the cytoskeleton in cultured cells using a this compound labeled protein (e.g., an antibody against a cytoskeletal component).

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

This compound labeled antibody

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency.

-

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.

-

-

Immunolabeling:

-

Dilute the this compound labeled antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate laser lines and emission filters for Cy5 (e.g., excitation at 640 nm and emission collected at >660 nm) and the counterstain.

-

Applications in Drug Development

This compound and other clickable fluorescent probes are powerful tools in various stages of drug discovery and development.

High-Throughput Screening (HTS)

Fluorescence-based assays are widely used in HTS to identify small molecule modulators of biological targets. This compound can be used to develop robust HTS assays, such as:

-

Binding Assays: A target protein can be labeled with this compound, and the binding of a small molecule can be detected by changes in fluorescence polarization or FRET.

-

Enzyme Activity Assays: A substrate can be labeled with this compound, and enzyme activity can be monitored by the cleavage of the substrate and the resulting change in fluorescence.

Target Engagement and Kinase Profiling

Covalent probes incorporating an alkyne handle, which can be subsequently labeled with an azide-functionalized Cy5, are used to assess target engagement of kinase inhibitors in live cells. This chemoproteomic approach allows for the identification of on-target and off-target interactions of drug candidates, providing crucial information about their selectivity and potential side effects.

Visualizations

References

Cy5-YNE: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for Cy5-YNE (Sulfo-Cyanine5-alkyne), a fluorescent probe widely utilized in biomedical research and drug development. This document outlines the known physicochemical properties, safe handling procedures, storage requirements, and detailed experimental protocols for its primary application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Compound Identification and Properties

This compound is a reactive fluorescent dye containing a terminal alkyne group, enabling its covalent attachment to azide-modified molecules.[1][2] Its core structure comprises the well-established cyanine 5 (Cy5) fluorophore, which imparts its characteristic far-red fluorescence. The sulfonate groups present in the "Sulfo-" variant enhance its water solubility.[3][4]

| Property | Data | Source(s) |

| Synonyms | Sulfo-Cyanine5-alkyne, Sulfo-Cy5 alkyne | [3] |

| CAS Number | 1345823-20-2 | |

| Molecular Formula | C36H43N3O7S2 | |

| Molecular Weight | 693.87 g/mol | |

| Excitation Maximum (Ex) | ~650 nm | |

| Emission Maximum (Em) | ~665-680 nm | |

| Purity | >95.0% (HPLC) | |

| Solubility | Soluble in DMSO and DMF. The sulfo- derivative has enhanced water solubility. |

Safety and Handling Precautions

General Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or solutions.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

Specific Hazards:

-

Terminal Alkyne Reactivity: Terminal alkynes can form explosive metal acetylides with certain heavy metals, such as copper(I), silver, and mercury. While copper(I) is a catalyst in its intended click chemistry reaction, it is crucial to avoid the accumulation of dry copper acetylide intermediates. Reactions should be performed in solution, and reaction vessels should be thoroughly cleaned.

-

Cyanine Dye Cytotoxicity: Some cyanine dyes have been shown to exhibit cytotoxicity, potentially through mitochondrial targeting. Studies on Cy5 derivatives have indicated potential photoinduced cytotoxicity. The overall toxicity of this compound has not been fully elucidated, and it should be handled with care, assuming potential toxicity.

-

Flammability: As an organic compound, this compound is flammable. Keep away from open flames and other ignition sources.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of this compound.

| Storage Condition | Duration | Source(s) |

| Dry, solid form | Indefinitely at -20°C or -80°C, protected from light. | |

| Stock solution in DMSO | Up to 6 months at -80°C; up to 1 month at -20°C. Protect from light. |

Recommendations:

-

Upon receipt, store the lyophilized solid at -20°C or below.

-

For preparing stock solutions, use anhydrous DMSO or DMF.

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

-

Always protect the solid compound and its solutions from light to prevent photobleaching.

Experimental Protocols

The primary application of this compound is its conjugation to azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for CuAAC Labeling

This protocol provides a general starting point for the labeling of an azide-containing biomolecule with this compound. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biomolecules)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

(Optional) Prepare a 10 mM stock solution of TBTA in DMSO.

-

In a microcentrifuge tube, combine the following in order:

-

Azide-containing biomolecule in reaction buffer.

-

This compound stock solution (typically a 2-10 fold molar excess over the azide).

-

(Optional) TBTA stock solution (to a final concentration of 50-100 µM).

-

CuSO4 stock solution (to a final concentration of 50-100 µM).

-

Sodium ascorbate stock solution (to a final concentration of 0.5-1 mM).

-

-

Vortex the reaction mixture gently.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the labeled product using an appropriate method for your biomolecule (e.g., size exclusion chromatography, dialysis, or precipitation) to remove excess dye and catalyst.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Experimental Workflow for CuAAC Labeling with this compound

Caption: A typical experimental workflow for CuAAC labeling.

Simplified Signaling Pathway Visualization (Example Application)

This diagram illustrates a hypothetical scenario where a this compound labeled protein is used to track its interaction within a simplified signaling pathway.

Caption: Example of tracking a this compound labeled protein.

References

Methodological & Application

Application Notes and Protocols: Protein Conjugation with Cy5-YNE

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with fluorescent dyes is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Cy5, a bright and photostable far-red fluorescent dye, is a popular choice for these applications due to its emission spectrum lying in a region with minimal cellular autofluorescence.

This document provides a detailed guide to the conjugation of proteins with Cy5-YNE, a variant of Cy5 containing a terminal alkyne group. This functionality allows for highly specific and efficient labeling of azide-modified proteins via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". The bio-orthogonal nature of this reaction ensures that the labeling is highly specific, proceeding with high yield under mild, aqueous conditions, and is compatible with complex biological samples.

These protocols are designed to guide researchers through the entire workflow, from protein preparation to the final analysis of the conjugate, ensuring reliable and reproducible results.

Principle of the Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the this compound protein conjugation strategy is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the this compound dye and an azide group previously introduced into the target protein. The azide group is not naturally present in proteins and must be incorporated, for example, by reacting primary amines (lysine residues) with an azide-containing NHS ester or by incorporating an azide-bearing unnatural amino acid.

The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state, preventing oxidative damage to the protein, and increasing the reaction rate.

Experimental Workflow for Protein Conjugation with this compound

Caption: General workflow for this compound protein conjugation.

Detailed Protocols

Protocol 1: Azide Modification of Proteins (via NHS Ester)